molecular formula C8H10N2O B3053498 2-(1-Methoxy-2-methylpropylidene)propanedinitrile CAS No. 54122-57-5

2-(1-Methoxy-2-methylpropylidene)propanedinitrile

Cat. No.: B3053498
CAS No.: 54122-57-5
M. Wt: 150.18 g/mol
InChI Key: MJCAQSBAVUGUSO-UHFFFAOYSA-N
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Description

2-(1-Methoxy-2-methylpropylidene)propanedinitrile (CAS: 54122-57-5) is a propanedinitrile derivative featuring a methoxy group and a methyl substituent on the propylidene backbone. Its molecular formula is C₈H₁₀N₂O, with a molar mass of 150.18 g/mol . Structurally, the compound belongs to the arylidene family, which are critical intermediates in synthesizing heterocyclic compounds such as pyridines and quinolines .

Properties

IUPAC Name

2-(1-methoxy-2-methylpropylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(2)8(11-3)7(4-9)5-10/h6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCAQSBAVUGUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C(C#N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546959
Record name (1-Methoxy-2-methylpropylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54122-57-5
Record name (1-Methoxy-2-methylpropylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxy-2-methylpropylidene)propanedinitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methyl-2-methoxypropane with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxy-2-methylpropylidene)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methoxy-2-methylpropylidene)propanedinitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methoxy-2-methylpropylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs of 2-(1-Methoxy-2-methylpropylidene)propanedinitrile include:

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
2-(Chloro(phenyl)methylene)propanedinitrile Chloro, phenyl substituent C₁₀H₅ClN₂ 200.62 18270-61-6 Likely used as a tear gas component (e.g., CS gas analogs) due to chloro-phenyl group
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile Pyrrole ring substituent C₉H₇N₃ 157.17 N/A Studied for anticancer activity; heterocyclic synthesis
2-[1-(Dimethylamino)-3-[(3-fluorophenyl)methoxyimino]propylidene]propanedinitrile Dimethylamino, fluorophenyl methoxyimino C₁₅H₁₅FN₄O 286.30 478262-31-6 Enhanced lipophilicity and potential bioactivity due to fluorine and amino groups
[2-Methyl-1-(methylthio)propylidene]propanedinitrile Methylthio substituent C₈H₁₀N₂S 166.25 54122-52-0 Reduced polarity vs. methoxy analog; sulfur enhances nucleophilicity
[1-Methoxy-2,2-dimethylpropylidene]propanedinitrile Methoxy, two methyl groups C₉H₁₂N₂O 164.21 54122-61-1 Increased steric hindrance compared to 2-methylpropylidene derivatives

Physicochemical and Reactivity Differences

  • In contrast, the chloro group in 2-(Chloro(phenyl)methylene)propanedinitrile is electron-withdrawing, favoring electrophilic substitution .
  • Solubility: The fluorophenyl and dimethylamino groups in the C₁₅H₁₅FN₄O compound (CAS 478262-31-6) enhance lipophilicity, making it more membrane-permeable than the polar methoxy derivative .

Biological Activity

2-(1-Methoxy-2-methylpropylidene)propanedinitrile, with the chemical formula C₈H₁₀N₂O and CAS number 54122-57-5, is an organic compound characterized by its unique structural features, including two nitrile groups and a methoxy group. This compound has garnered attention in scientific research for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's mechanism involves binding to these targets, which can modulate their activity and lead to various biochemical effects. The precise molecular pathways affected by this compound depend on its application context.

Biological Activity Studies

Recent studies have focused on the biological implications of this compound, particularly in relation to its interactions with kinases and other proteins involved in signaling pathways. For instance, it has been investigated for its role as a potential inhibitor of specific kinases, which are critical in various cellular processes including proliferation and apoptosis .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological TargetEffect Observed
EnzymesModulation of activityPotential therapeutic applications
KinasesInhibitionSelective inhibitor for cancer pathways
mRNAGene expression modulationEmerging therapeutic for gene therapy

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

  • Inhibition of Kinases : A study demonstrated that derivatives of this compound exhibited potent inhibition against certain kinases involved in cancer signaling pathways. This suggests a promising avenue for developing targeted cancer therapies .
  • Gene Expression Modulation : Another investigation explored the use of this compound in modulating gene expression through its interaction with mRNA. The findings indicate that it may serve as a building block for designing novel oligonucleotide-based therapeutics aimed at specific genetic targets .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the condensation of 2-methyl-2-methoxypropane with malononitrile under basic conditions. This method is notable for its efficiency and scalability, making it suitable for industrial production. The compound's unique structure allows it to be utilized as a precursor in drug development and as a building block in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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